molecular formula C14H10ClNO2 B6376730 5-(2-Chloro-5-methoxyphenyl)-3-cyanophenol, 95% CAS No. 1261953-94-9

5-(2-Chloro-5-methoxyphenyl)-3-cyanophenol, 95%

Cat. No. B6376730
CAS RN: 1261953-94-9
M. Wt: 259.69 g/mol
InChI Key: SDYLPDHJEKCLOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chloro-5-methoxyphenyl)-3-cyanophenol, 95% (also known as 5-CMP-3-CN) is an organic compound that is widely used in scientific research. It is a colorless, crystalline solid with a molecular weight of 314.6 g/mol. The compound has a melting point of 123-125 °C and is soluble in water and methanol. 5-CMP-3-CN is a versatile compound and has a wide range of applications in the field of synthetic organic chemistry.

Scientific Research Applications

5-CMP-3-CN is widely used in scientific research applications. It is used as a reagent in the synthesis of various organic compounds. It is also used in the synthesis of various heterocyclic compounds such as quinolines and pyridines. 5-CMP-3-CN is also used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

5-CMP-3-CN acts as a nucleophilic reagent and reacts with various electrophiles to form various products. The reaction is known as nucleophilic substitution reaction and is used in the synthesis of various organic compounds.
Biochemical and Physiological Effects
5-CMP-3-CN is not known to have any significant biochemical or physiological effects. The compound is not known to be toxic or carcinogenic.

Advantages and Limitations for Lab Experiments

The major advantage of using 5-CMP-3-CN in lab experiments is its versatility. It can be used in the synthesis of a wide variety of organic compounds. The compound is also relatively inexpensive and is readily available. The major limitation of using 5-CMP-3-CN in lab experiments is that it is not very soluble in organic solvents and can form insoluble precipitates.

Future Directions

The future of 5-CMP-3-CN in scientific research is bright. The compound can be used in the synthesis of various organic compounds and can be used in the development of new drugs and agrochemicals. In addition, the compound can be used as a catalyst in various organic reactions. Furthermore, 5-CMP-3-CN can be used in the synthesis of various heterocyclic compounds. Finally, 5-CMP-3-CN can be used in the development of new materials and technologies.

Synthesis Methods

5-CMP-3-CN is synthesized by the reaction of 2-chloro-5-methoxyphenol and 3-cyanophenol in aqueous sodium hydroxide solution. The reaction is carried out at 70-80 °C for 1-2 hours. The reaction mixture is then cooled and the product is isolated by filtration. The product is then purified by recrystallization.

properties

IUPAC Name

3-(2-chloro-5-methoxyphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c1-18-12-2-3-14(15)13(7-12)10-4-9(8-16)5-11(17)6-10/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYLPDHJEKCLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684880
Record name 2'-Chloro-5-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloro-5-methoxyphenyl)-3-cyanophenol

CAS RN

1261953-94-9
Record name 2'-Chloro-5-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.